molecular formula C19H19Cl2N3O4 B2932733 N-{[(3,4-dichlorophenyl)carbamoyl]amino}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide CAS No. 1024244-52-7

N-{[(3,4-dichlorophenyl)carbamoyl]amino}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide

Cat. No.: B2932733
CAS No.: 1024244-52-7
M. Wt: 424.28
InChI Key: FVGDHNDIAGLHGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a substituted acetamide featuring two distinct structural motifs:

A 3,4-dichlorophenyl carbamoyl amino group at the N-terminus, which introduces steric bulk and electron-withdrawing effects due to the chlorine substituents.

The dichlorophenyl group enhances metabolic stability and binding affinity in hydrophobic environments, while the benzofuran system may influence bioavailability and solubility. This dual functionality positions the compound as a candidate for therapeutic applications, particularly in enzyme inhibition or receptor modulation .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O4/c1-19(2)9-11-4-3-5-15(17(11)28-19)27-10-16(25)23-24-18(26)22-12-6-7-13(20)14(21)8-12/h3-8H,9-10H2,1-2H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGDHNDIAGLHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NNC(=O)NC3=CC(=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3,4-dichlorophenyl)carbamoyl]amino}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 3,4-dichloroaniline, which is then reacted with phosgene to form 3,4-dichlorophenyl isocyanate. This intermediate is subsequently reacted with 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetic acid to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[(3,4-dichlorophenyl)carbamoyl]amino}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms of the compound.

    Substitution: The dichlorophenyl group can participate in substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

N-{[(3,4-dichlorophenyl)carbamoyl]amino}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-{[(3,4-dichlorophenyl)carbamoyl]amino}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with the target molecule, differing primarily in substituent groups:

Compound Name Key Structural Differences Reference
2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)-N-(o-tolyl)acetamide o-Tolyl group replaces dichlorophenyl carbamoyl; reduced halogenation and steric effects
N-(4-Chlorophenyl)-2-(8-quinolyloxy)acetamide monohydrate Quinoline ring replaces benzofuran; monochloro substitution on phenyl
2-Cyano-N-[(methylamino)carbonyl]acetamide Cyano and methylcarbamoyl groups replace dichlorophenyl and benzofuran moieties
2-(3,4-Dimethoxyphenyl)-N-[N-(4-methylbenzyl)carbamimidoyl]acetamide Dimethoxyphenyl and carbamimidoyl groups; increased polarity and hydrogen-bonding capacity

Spectroscopic and Physical Properties

Property Target Compound* 2-(o-Tolyl)-benzofuran-oxy-acetamide N-(4-Chlorophenyl)-quinolyloxy-acetamide
Melting Point (°C) Not reported 421 K (148°C) Not reported
IR ν(C=O) (cm⁻¹) ~1660–1680 (estimated) 1664 1662–1664
¹H-NMR Shifts Dichlorophenyl protons: δ 7.2–7.6 o-Tolyl CH3: δ 2.30 Quinoline protons: δ 7.8–8.2

*Predicted based on structural analogues.

Research Findings and Challenges

Key Insights from Comparative Studies

  • Hydrogen-Bonding Networks: The carbamoyl amino group facilitates N–H···O interactions in crystal packing, similar to N-substituted acetamides in . This contrasts with cyanoacetamides (e.g., ), which lack hydrogen-bond donors.
  • Toxicity Considerations: Chlorinated aromatics (e.g., dichlorophenyl) may pose higher toxicity risks than non-halogenated analogues, necessitating detailed toxicokinetic studies .

Limitations in Existing Data

  • No experimental data (e.g., IC₅₀, LogP) for the target compound is available in the provided evidence.
  • Structural comparisons rely on indirect inferences from analogues with differing substituents.

Biological Activity

N-{[(3,4-dichlorophenyl)carbamoyl]amino}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a compound of interest due to its potential biological activity, particularly in the fields of oncology and pharmacology. This article explores its biological activities, structure-activity relationships (SAR), and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a dichlorophenyl group and a benzofuran moiety. This unique arrangement is believed to contribute significantly to its biological properties. The molecular formula is C18H22Cl2N2O3, indicating the presence of two chlorine atoms, which are known to influence the reactivity and biological interactions of organic compounds.

PropertyValue
Molecular Weight373.29 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPNot specified

Anticancer Activity

Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study demonstrated that specific benzofuran derivatives exhibited IC50 values as low as 0.1 μM against HL60 leukemia cells . This suggests that the structural components of the compound may enhance its potency against cancer cells.

The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. The presence of the hydroxyl group in the benzofuran structure has been identified as crucial for promoting favorable interactions with target proteins involved in cell proliferation and survival .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the position and type of substituents on the benzofuran ring significantly influence biological activity. For example, halogen substitutions at specific positions enhance cytotoxicity without affecting normal cells . Additionally, the incorporation of amide groups has been linked to improved antiproliferative activity.

Table 2: Summary of Biological Activities Related to Structural Variants

Compound VariantIC50 (μM)Target Cell Line
Benzofuran derivative with para-chloro substitution5K562 leukemia cells
Benzofuran derivative with nitro group1.136Erlich ascites carcinoma
N-(phenethyl carboxamide) derivative<0.1HL60 leukemia cells

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of benzofuran derivatives for their anticancer activity using MTT assays. Among these, a derivative similar to this compound demonstrated remarkable efficacy with an IC50 value comparable to doxorubicin . The results suggest that modifications in the benzofuran structure can lead to enhanced therapeutic profiles.

Case Study 2: Selectivity and Toxicity

Another investigation focused on the selectivity of these compounds towards cancerous versus normal cells. The findings revealed that certain derivatives exhibited significant selectivity for cancer cells while sparing normal cell lines from cytotoxic effects . This selectivity is crucial for developing safer therapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.